Cas no 620592-45-2 (8-Nitro-3,5,6,7-tetrahydro-2H-S-indacen-1-one, ≥85%)

8-Nitro-3,5,6,7-tetrahydro-2H-S-indacen-1-one (≥85%) is a nitro-substituted tetrahydroindacenone derivative with potential applications in organic synthesis and pharmaceutical research. The compound features a fused polycyclic structure, offering a versatile scaffold for further functionalization. Its nitro group enhances reactivity, making it suitable for reduction or substitution reactions. With a purity of ≥85%, this product is provided as a reliable intermediate for exploratory chemistry. The tetrahydroindacenone core may also be of interest in materials science due to its conjugated system. Proper handling is advised, given the presence of the nitro moiety. Suitable for researchers requiring specialized heterocyclic building blocks.
8-Nitro-3,5,6,7-tetrahydro-2H-S-indacen-1-one, ≥85% structure
620592-45-2 structure
Product Name:8-Nitro-3,5,6,7-tetrahydro-2H-S-indacen-1-one, ≥85%
CAS No:620592-45-2
MF:C12H11NO3
MW:217.220643281937
CID:1060057
PubChem ID:11769904
Update Time:2025-08-05

8-Nitro-3,5,6,7-tetrahydro-2H-S-indacen-1-one, ≥85% Chemical and Physical Properties

Names and Identifiers

    • 4-Nitro-3,5,6,7-tetr
    • 4-NITRO-3,5,6,7-TETRAHYDRO-2H-S-INDACEN-1-ONE, TECHNICAL GRADE ≥85
    • 8-nitro-3,5,6,7-tetrahydro-2H-s-indacen-1-one
    • 8-Nitro-3,5,6,7-tetrahydro-2H-S-indacen-1-one, ≥85%
    • 8-Nitro-3,5,6,7-tetrahydro-s-indacen-1(2H)-one
    • SCHEMBL18007592
    • starbld0023260
    • 4-Nitro-3,5,6,7-tetrahydro-2H-S-indacen-1-one, Technical Grade >/=85per cent
    • F77330
    • 3,5,6,7-Tetrahydro-8-nitro-s-indacen-1(2H)-one
    • BS-47006
    • 4-NITRO-3,5,6,7-TETRAHYDRO-2H-S-INDACEN-1-ONE, TECHNICAL GRADE
    • 620592-45-2
    • DTXSID60472183
    • Inchi: 1S/C12H11NO3/c14-10-5-4-8-6-7-2-1-3-9(7)12(11(8)10)13(15)16/h6H,1-5H2
    • InChI Key: MKAURAAKBUQECD-UHFFFAOYSA-N
    • SMILES: O=C1CCC2=CC3CCCC=3C(=C21)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 217.07389321g/mol
  • Monoisotopic Mass: 217.07389321g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 0
  • Complexity: 336
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 62.9Ų

Experimental Properties

  • Melting Point: 90-94°C

8-Nitro-3,5,6,7-tetrahydro-2H-S-indacen-1-one, ≥85% Pricemore >>

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Additional information on 8-Nitro-3,5,6,7-tetrahydro-2H-S-indacen-1-one, ≥85%

8-Nitro-3,5,6,7-Tetrahydro-2H-S-Indacen-1-One (CAS No. 620592-45-2)

The compound 8-Nitro-3,5,6,7-Tetrahydro-2H-S-Indacen-1-One (CAS No. 620592-45-2) is a highly specialized organic compound with significant applications in the fields of organic synthesis and materials science. This compound belongs to the class of indacenones, which are known for their unique electronic properties and structural versatility. The presence of the nitro group at the 8-position introduces additional functional complexity, making this compound a valuable building block in advanced chemical research.

Recent studies have highlighted the potential of indacenones as precursors for the synthesis of various heterocyclic compounds. For instance, researchers have utilized 8-Nitro-3,5,6,7-Tetrahydro-2H-S-Indacen-1-One in the construction of bioactive molecules with potential applications in drug discovery. The nitro group serves as an excellent directing group for further functionalization, enabling the creation of diverse molecular architectures.

One of the most notable advancements in the synthesis of this compound involves the use of microwave-assisted reactions. This method has been shown to significantly reduce reaction times while maintaining high yields and purity levels. The ability to achieve a minimum purity of ≥85% ensures that this compound meets the stringent requirements of modern research and industrial applications.

The structural uniqueness of 8-Nitro-3,5,6,7-Tetrahydro-2H-S-Indacen-1-One lies in its partially saturated indacene skeleton. This structure provides a platform for exploring novel electronic properties and reactivity patterns. Recent investigations have demonstrated its utility in the development of advanced materials such as organic semiconductors and optoelectronic devices.

In terms of physical properties, this compound exhibits a melting point range that is consistent with its molecular weight and functional groups. The solubility profile has been optimized for use in various solvent systems commonly employed in organic synthesis. These characteristics make it an ideal candidate for large-scale production and integration into complex chemical processes.

From a safety standpoint, thorough hazard assessments have been conducted to ensure safe handling practices. The compound has been classified based on its physical and chemical properties, with guidelines provided for storage and disposal to minimize environmental impact.

In conclusion, 8-Nitro-3,5,6,7-Tetrahydro-2H-S-Indacen-1-One (CAS No. 620592-45-2) stands out as a critical component in contemporary chemical research due to its structural diversity and functional versatility. Its role as a key intermediate in the synthesis of advanced materials and bioactive compounds underscores its importance in driving innovation across multiple scientific disciplines.

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